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Compound of Interest

Compound Name:
3-(4-Fluorophenyl)-2-

phenylpropanoic acid

Cat. No.: B1335114 Get Quote

Disclaimer: As of November 2025, publicly accessible databases do not contain experimental

spectroscopic data (NMR, IR, Mass Spectrometry) for 3-(4-Fluorophenyl)-2-phenylpropanoic
acid. This guide provides computed mass spectrometry data for the target compound and

experimental spectroscopic data for the closely related analogue, 3-(4-Fluorophenyl)propionic

acid, for reference purposes.

This technical guide is intended for researchers, scientists, and professionals in drug

development, providing a summary of available spectroscopic data and standardized

experimental protocols relevant to the characterization of 3-(4-Fluorophenyl)-2-
phenylpropanoic acid and its analogues.

Spectroscopic Data for 3-(4-Fluorophenyl)-2-
phenylpropanoic acid (Computed)
While experimental data is not available, computed mass spectrometry data provides

theoretical values for the molecular ion and its adducts.

Table 1: Computed Mass Spectrometry Data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid
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Property Value

Molecular Formula C₁₅H₁₃FO₂

Molecular Weight 244.26 g/mol

Monoisotopic Mass 244.08995782 Da

Data sourced from PubChem.

Spectroscopic Data for Analogue: 3-(4-
Fluorophenyl)propionic acid
The following tables summarize the experimental spectroscopic data available for the structural

analogue, 3-(4-Fluorophenyl)propionic acid.

Table 2: ¹H NMR Data for 3-(4-Fluorophenyl)propionic acid

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.20 - 7.14 m 2H Ar-H

6.99 - 6.93 m 2H Ar-H

2.91 t 2H -CH₂-Ar

2.64 t 2H -CH₂-COOH

12.1 (approx.) br s 1H -COOH

Note: Specific peak assignments may vary based on solvent and experimental conditions.

Table 3: ¹³C NMR Data for 3-(4-Fluorophenyl)propionic acid
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Chemical Shift (ppm) Assignment

179.0 C=O

161.5 (d, J=243 Hz) C-F

136.8 Ar-C

129.9 (d, J=7.8 Hz) Ar-CH

115.3 (d, J=21 Hz) Ar-CH

35.5 -CH₂-COOH

30.0 -CH₂-Ar

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Table 4: IR Spectroscopy Data for 3-(4-Fluorophenyl)propionic acid

Wavenumber (cm⁻¹) Intensity Assignment

2900 - 3100 Broad O-H stretch (Carboxylic Acid)

1705 Strong C=O stretch (Carboxylic Acid)

1605, 1510 Medium C=C stretch (Aromatic)

1220 Strong C-O stretch

830 Strong
C-H bend (para-substituted

aromatic)

Data obtained from the NIST WebBook.[1]

Table 5: Mass Spectrometry Data for 3-(4-Fluorophenyl)propionic acid
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m/z Relative Intensity Assignment

168 High [M]⁺

123 Medium [M - COOH]⁺

109 High [C₇H₆F]⁺

91 Medium [C₇H₇]⁺

Data obtained from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount

of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does

not contain an internal reference.

Instrument Parameters: The NMR spectra are typically acquired on a 400 or 500 MHz

spectrometer.

¹H NMR Acquisition: A standard proton experiment is run with a spectral width of

approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16 to 64 scans.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a spectral

width of about 240 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number

of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or

TMS at 0 ppm. Integration of the proton signals and peak picking for both proton and carbon

spectra are then performed.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of

the solid sample is placed directly onto the ATR crystal (typically diamond or zinc selenide).

[3] A pressure clamp is applied to ensure good contact between the sample and the crystal.

[3]

Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded

to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

Sample Spectrum: The sample spectrum is then recorded.

Instrument Parameters: The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹

with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the

signal-to-noise ratio.

Data Processing: The resulting spectrum is displayed in terms of transmittance or

absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Derivatization: For carboxylic acids, derivatization is often

necessary to increase volatility. A common method is silylation. The sample is dissolved in a

suitable solvent, and a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide

(BSTFA) with 1% trimethylchlorosilane (TMCS) is added. The mixture is heated to ensure

complete reaction.

GC Separation:

Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC

inlet, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.

Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary

column (e.g., a DB-5ms column).

Temperature Program: The column oven temperature is programmed to ramp from a low

initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to separate the
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components of the sample based on their boiling points and interactions with the column's

stationary phase.[4]

MS Detection:

Ionization: As the separated components elute from the GC column, they enter the mass

spectrometer's ion source, where they are typically ionized by electron impact (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion at each m/z value, generating

a mass spectrum for each eluting component.

Data Analysis: The resulting chromatogram shows the separated compounds as peaks. The

mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) for

identification.

Workflow for Spectroscopic Analysis of a
Synthesized Compound
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound like 3-(4-Fluorophenyl)-2-phenylpropanoic acid.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 3-(4-Fluorophenyl)-2-
phenylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1335114#spectroscopic-data-for-3-4-fluorophenyl-2-
phenylpropanoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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